Epinodosinol
Description
Contextualization within Diterpenoid Classes
Natural products are broadly classified based on their biosynthetic origins and chemical structures. Epinodosinol belongs to the large and structurally diverse family of terpenoids, specifically a diterpenoid. Diterpenoids are composed of four isoprene (B109036) units, resulting in a 20-carbon skeleton. Within this broad category, this compound is further classified as an ent-kaurane diterpenoid. acs.orgrsc.orgnih.gov
The ent-kaurane skeleton is a defining feature of a vast number of compounds isolated from the Isodon (also known as Rabdosia) genus. acs.orgrsc.orgacs.org These compounds are characterized by a tetracyclic ring system. The diversity within this subclass arises from various degrees and patterns of oxygenation, rearrangements of the carbon skeleton, and the formation of seco- or epoxy-derivatives. rsc.orgrsc.org this compound is an example of an enmein-type ent-kaurane diterpenoid, which is distinguished by specific structural modifications on the core skeleton. acs.orgunibo.it
Table 1: Chemical Profile of this compound
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 27548-88-5 |
| Molecular Formula | C20H30O5 |
| Classification | Terpenoid, Diterpenoid, ent-Kaurane Diterpenoid medchemexpress.com |
Historical Perspective of this compound Research
The investigation of this compound dates back to 1970, when it was first isolated from the leaves and stems of Isodon japonicus HARA. capes.gov.brkyoto-u.ac.jp In the same study, its structure and absolute configuration were elucidated alongside other novel diterpenoids from the same plant, such as Sodoponin. capes.gov.brnih.govjst.go.jp This initial work established the foundational understanding of this compound's chemical identity. capes.gov.br
Subsequent research has refined this understanding. For instance, a 1997 study provided unambiguous NMR spectral assignments and confirmed the absolute configurations of this compound through the crystal structure analysis of a 1:1 complex it formed with another natural diterpenoid, neoangustifolin. acs.org This work solidified the stereochemical details of the molecule, which is crucial for understanding its biological activity and for potential synthetic efforts.
Significance of this compound in Phytochemical Studies
The significance of this compound in phytochemistry is multifaceted. Firstly, it is a representative member of the highly diverse ent-kaurane diterpenoids, a class of compounds for which the Isodon genus is a prolific source. researchgate.net The study of this compound and its congeners contributes to the broader understanding of the chemical diversity and biogenetic pathways within this plant genus. researchgate.net
Secondly, this compound has been utilized as a chemical marker in chemotaxonomic studies. For example, researchers have developed methods using LC-MS/MS to create a spectral library of 14 diterpenoids, including this compound, to differentiate authentic Isodon japonica from its variants and adulterants. oup.com This application is vital for the quality control of traditional herbal medicines. oup.com
Finally, this compound is of interest due to its reported biological activities. Studies have noted its inhibitory activity against certain cancer cell lines, which is a common feature among many ent-kaurane diterpenoids. unibo.itmedchemexpress.comtargetmol.commedchemexpress.com While detailed pharmacological investigations are beyond the scope of this article, this bioactivity underpins its importance as a lead compound in natural product-based drug discovery research. thieme-connect.com Its presence in plants used in traditional medicine, such as Isodon rubescens, further highlights its relevance in the ongoing search for bioactive phytochemicals. thieme-connect.comthieme-connect.com
Table 2: Natural Sources of this compound
| Plant Species | Family | Part of Plant |
|---|---|---|
| Rabdosia angustifolia medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com | Lamiaceae | Not specified |
| Isodon japonicus capes.gov.brnih.gov | Lamiaceae | Leaves and Stems |
| Isodon rubescens thieme-connect.comthieme-connect.com | Lamiaceae | Not specified |
| Isodon serra researchgate.net | Lamiaceae | Aerial Part |
Structure
2D Structure
3D Structure
Properties
CAS No. |
27548-88-5 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(4S,8R,9R,12S,13S,14S,16R,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-16,21-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,14+,15+,16+,19?,20-/m0/s1 |
InChI Key |
GVECAQZXEMZIGZ-OXUJBKPGSA-N |
SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(C5=C)O)C(=O)O2)O)C |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@H](C[C@H]5CC4([C@@H](C5=C)O)C(=O)O2)O)C |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(C5=C)O)C(=O)O2)O)C |
Synonyms |
epinodosinol |
Origin of Product |
United States |
Occurrence and Distribution of Epinodosinol in Natural Sources
Botanical Origins of Epinodosinol
The primary botanical sources of this compound are herbaceous plants belonging to the genera Isodon and Rabdosia. It is important to note that botanically, the genus Rabdosia is often considered a synonym for Isodon. wikipedia.org However, in phytochemical literature, both names are frequently used.
The genus Isodon is a significant source of this compound. The compound has been isolated from numerous species within this genus, often alongside other structurally related diterpenoids. Studies have identified its presence in species such as Isodon rubescens, Isodon japonicus, Isodon serra, and Isodon eriocalyx. thieme-connect.comthieme-connect.comcapes.gov.brrsc.orgplantaedb.comresearchgate.net Further research has confirmed its existence in Isodon henryi, Isodon nervosus, and Isodon angustifolia. researchgate.netbvsalud.orgresearchgate.net The presence of this compound in these plants is a key characteristic of their chemical profile.
Table 1: Selected Isodon Species Containing this compound
| Species Name | Reference |
| Isodon angustifolius | researchgate.net |
| Isodon eriocalyx | plantaedb.comkib.ac.cn |
| Isodon henryi | bvsalud.org |
| Isodon japonicus | thieme-connect.comcapes.gov.brnih.govkoreascience.krnih.gov |
| Isodon nervosus | researchgate.net |
| Isodon rubescens | thieme-connect.comrsc.orgresearchgate.netnih.gov |
| Isodon sculponeatus | plantaedb.com |
| Isodon serra | researchgate.netresearchgate.net |
Consistent with its presence in Isodon, this compound is also a known constituent of plants classified under the genus Rabdosia. It was notably isolated from Rabdosia angustifolia. targetmol.comtargetmol.commedchemexpress.com Other species such as Rabdosia excisa and Rabdosia latifolia have also been confirmed to contain this diterpenoid. cjnmcpu.comnih.govsemanticscholar.org These findings reinforce the chemotaxonomic link between the two genera.
Table 2: Selected Rabdosia Species Containing this compound
| Species Name | Reference |
| Rabdosia angustifolia | targetmol.comtargetmol.commedchemexpress.com |
| Rabdosia excisa | cjnmcpu.comnih.gov |
| Rabdosia latifolia | semanticscholar.org |
| Rabdosia serra | jst.go.jp |
Based on available scientific literature, the occurrence of this compound is predominantly and characteristically confined to the Isodon and Rabdosia genera of the Lamiaceae family. There are no prominent reports of its isolation from other plant genera.
Geographic Distribution of this compound-Producing Plants
The genus Isodon is primarily native to the tropical and subtropical regions of the Old World. wikipedia.org The highest concentration and diversity of these species are found in Asia, particularly in China, with a few species located in Africa. wikipedia.orgrsc.orgpensoft.net
The geographical range of specific this compound-producing plants includes:
Isodon rubescens : This species is widely distributed across several provinces in China, including Henan, Guizhou, Hebei, Jiangxi, and Hubei. rsc.orgscispace.comresearchgate.net
Isodon eriocalyx : This plant is found in Southwest China, Myanmar, and Thailand. wikipedia.org
Isodon japonicus : As its name suggests, this species is found in Japan. koreascience.krnih.gov
Isodon henryi : This species is found in China. ga-online.org
Rabdosia latifolia : The species used in one study for the isolation of this compound was collected from Guizhou Province, China. semanticscholar.org
Chemodiversity within Plant Parts (e.g., leaves, stems, flowers, fruits)
The concentration and presence of this compound can vary between different parts of the same plant, a phenomenon known as intra-plant chemodiversity. riojournal.com Research has shown that this compound can be isolated from various tissues, indicating a widespread distribution within the plant's body, though the relative abundance may differ.
Leaves and Stems : In Isodon japonicus, this compound has been successfully isolated from both the leaves and stems. thieme-connect.comcapes.gov.br Similarly, the leaves of Isodon rubescens are a known source of the compound. thieme-connect.com
Flowers and Fruits : A study on the chemical constituents of Rabdosia excisa identified this compound in its flowers and fruits. cjnmcpu.comnih.gov
Aerial Parts : In several studies, the entire aerial parts (including stems, leaves, and flowers) of plants like Isodon henryi and Isodon serra were used for extraction, confirming the compound's presence in the above-ground biomass. bvsalud.orgresearchgate.net
Whole Plant : Some research has utilized the whole plant of Isodon japonicus for phytochemical analysis, which listed this compound among the identified constituents. nih.govscispace.com
This distribution highlights that the synthesis and storage of this compound are not restricted to a single organ, a common trait for many specialized plant metabolites. riojournal.com
Table 3: Plant Part Specificity of this compound
| Plant Species | Plant Part(s) Containing this compound | Reference |
| Isodon japonicus | Leaves, Stems, Whole Plant | thieme-connect.comcapes.gov.brnih.gov |
| Rabdosia excisa | Flowers, Fruits | cjnmcpu.comnih.gov |
| Isodon rubescens | Leaves | thieme-connect.com |
| Isodon henryi | Aerial Parts | bvsalud.org |
| Isodon serra | Aerial Parts | researchgate.net |
Isolation and Purification Methodologies for Epinodosinol
Extraction Techniques from Plant Biomass
Epinodosinol is a diterpenoid that has been isolated from various plants, most notably from the genus Isodon (also known as Rabdosia). Species such as Isodon japonicus, Isodon serra, and Isodon xerophilus are known sources of this compound. nih.govcapes.gov.brthieme-connect.com The initial step in obtaining this compound involves the extraction of the compound from the dried and often powdered plant material, typically the leaves and stems. capes.gov.brthieme-connect.com
A common method for extraction is the use of organic solvents. For instance, the leaves of Isodon xerophilus have been extracted with ethanol (B145695) to obtain a crude extract containing this compound among other diterpenoids. thieme-connect.com Another approach involves using methanol (B129727) for the extraction process. The crude methanolic extract from the dried leaves of I. trichocarpus was further partitioned using an ethyl acetate-water mixture to separate compounds based on their polarity. researchgate.net This liquid-liquid extraction helps to remove highly polar or non-polar impurities, thereby enriching the fraction containing diterpenoids like this compound. epa.govnih.gov The choice of solvent and extraction technique is critical for maximizing the yield of the desired compound from the complex plant matrix.
Chromatographic Separation Strategies for this compound Isolation
Following initial extraction, the resulting crude mixture contains a multitude of compounds. Therefore, chromatographic methods are essential for the separation and purification of this compound. edubirdie.comwaters.com
Column chromatography (CC) is a fundamental and widely used technique for the initial separation of compounds from the crude plant extract. edubirdie.comijpsjournal.com This method separates molecules based on their differential adsorption to a solid stationary phase, with silica (B1680970) gel and alumina (B75360) being the most common adsorbents. uvic.cacup.edu.cn The extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through it. edubirdie.comuvic.ca
In the isolation of diterpenoids from Isodon species, silica gel column chromatography is frequently employed. researchgate.netresearchgate.net Compounds are separated based on their polarity; less polar compounds elute from the column faster, while more polar compounds are retained longer. uvic.ca The fractions collected from the column are then analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound, this compound. This process may be repeated multiple times with different solvent systems to achieve a better separation. edubirdie.com For instance, the ethyl acetate-soluble fraction from an Isodon extract can be subjected to silica gel column chromatography to yield several fractions, which are then further purified. researchgate.net
For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. eurofins.inatdbio.com HPLC offers superior resolution and efficiency compared to standard column chromatography. thermofisher.com Reversed-phase HPLC (RP-HPLC) is particularly common for the purification of natural products like this compound. nih.gov
In a typical RP-HPLC setup for diterpenoid separation, a C18 column is used as the stationary phase. epa.govnih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with a small amount of an acid like formic acid to improve peak shape. epa.govnih.govoup.com The separation is based on the hydrophobic interactions between the compounds and the C18 stationary phase. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to effectively separate compounds with a range of polarities. oup.compeptide.com This technique has been successfully used to separate this compound from other closely related diterpenoids like oridonin (B1677485) and epinodosin (B12402187). epa.govnih.gov Preparative HPLC is used to isolate larger quantities of the purified compound. peptide.com
Purity Assessment in this compound Research
The final step in the isolation process is to assess the purity of the obtained this compound. High purity is crucial for accurate structural elucidation and for any subsequent biological or pharmacological studies. Purity of over 98% is often sought for reference standards. oup.comresearchgate.net
Several analytical techniques are employed for purity assessment. HPLC is a primary tool, where a pure compound should ideally show a single sharp peak. thermofisher.commdpi.com The purity is often determined by analyzing the peak area percentage in the chromatogram.
Furthermore, spectroscopic methods are used to confirm the identity and purity of the isolated compound. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy : 1H NMR and 13C NMR provide detailed information about the molecular structure and can reveal the presence of impurities. mdpi.com
Mass Spectrometry (MS) : Often coupled with liquid chromatography (LC-MS), this technique provides the molecular weight of the compound and can be used to quantify it. epa.govnih.gov Techniques like tandem mass spectrometry (MS/MS) can further confirm the structure. oup.com
Infrared (IR) and Ultraviolet (UV) spectroscopy are also used to provide information about functional groups and the chromophoric system of the molecule, which helps in confirming its identity. oup.com
A Certificate of Analysis for a commercial standard of this compound would typically include data from these techniques to certify its purity. medchemexpress.com
Structural Elucidation and Stereochemical Characterization of Epinodosinol
Spectroscopic Methodologies for Epinodosinol Structure Determination
The initial elucidation of this compound's structure was accomplished through comprehensive spectroscopic investigation. capes.gov.brjst.go.jp Modern analytical methods continue to rely on a suite of spectroscopic techniques for its identification and characterization in complex mixtures. oup.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complex molecular structure of diterpenoids like this compound. The structure and relative configuration are typically elucidated by interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra. nih.gov Techniques such as ¹H-¹H COSY, HMBC, and ROESY are instrumental in establishing the proton and carbon framework and the spatial relationships between atoms. researchgate.net
In a detailed study, the ¹³C NMR chemical shifts of this compound were determined and compared with theoretical values. nih.gov Quantum chemical calculations using the B3LYP method with a 6-311G(d,p) basis set have been shown to predict the ¹³C chemical shifts with excellent agreement to experimental data, providing a powerful tool for confirming assignments. nih.gov The elucidation of the structure of a 1:1 complex containing this compound was also achieved through detailed NMR methods. researchgate.net
Table 1: Spectroscopic Data for this compound
| Technique | Method | Key Findings |
| NMR | ¹H, ¹³C, 2D NMR | Elucidation of carbon skeleton and relative stereochemistry. oup.comresearchgate.net |
| MS | LC-ESI-MS/MS | Identification and quantification in biological matrices. epa.gov |
| IR | FT-IR | Confirmation of functional groups (e.g., hydroxyl, carbonyl). nih.govresearchgate.net |
This table summarizes the application of various spectroscopic techniques in the structural analysis of this compound.
Mass spectrometry is a highly sensitive method used for the identification and quantification of this compound. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) has been successfully developed for this purpose. epa.gov In such methods, this compound is often separated on a C18 column and detected using multiple reaction monitoring (MRM) with an electrospray ionization (ESI) source. epa.gov
A specific and sensitive LC-MS/MS method identified the optimized mass transition ion pair for this compound as m/z 382.3/347.3. epa.gov High-resolution mass spectrometry (HRESIMS) is also employed to determine the precise molecular formula of this compound and its analogs, which is a critical step in the identification of new compounds. researchgate.net
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Parent Ion (m/z) | Fragment Ion (m/z) | Method |
| ESI Positive | 382.3 | 347.3 | LC-MS/MS (MRM) epa.gov |
This table presents the specific mass-to-charge ratio transitions used for the identification of this compound via tandem mass spectrometry.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. oup.comresearchgate.net Experimental IR spectra are typically recorded using Fourier-transform infrared (FT-IR) spectrometers. researchgate.net
Theoretical studies employing Density Functional Theory (DFT) have been used to calculate the vibrational wavenumbers of this compound. nih.gov These computational analyses provide a complete vibrational assignment for the observed IR spectra. The calculated wavenumbers have demonstrated excellent agreement with the experimental values, confirming the presence of key functional groups such as hydroxyls and ketones, which is consistent with the proposed structure. nih.gov
X-ray Crystallography for Absolute Configuration and Conformation of this compound
While spectroscopic methods are powerful for determining connectivity, X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration and solid-state conformation. wikipedia.orgnih.gov The structure and absolute configuration of this compound have been confirmed through such methods. capes.gov.br
In one instance, the structure and binding mode of a 1:1 complex formed between this compound and another natural product, neoangustifolin, were elucidated using X-ray crystallography. researchgate.net This analysis not only confirmed the individual structures of the constituent molecules but also provided insight into their intermolecular interactions. The ability to obtain high-quality crystals is a prerequisite for this technique. mpg.de
Computational Chemistry Approaches in this compound Structural Confirmation
Computational chemistry has become an indispensable tool for validating and understanding the structures of complex natural products. ucr.edumit.edu For this compound, theoretical studies using Density Functional Theory (DFT) have been particularly insightful. nih.gov
Researchers have used the B3LYP method with the 6-311G(d,p) basis set to perform geometry optimization and calculate various molecular properties. nih.gov These calculations have been used to predict NMR chemical shifts and vibrational (IR) wavenumbers, which show excellent correlation with experimental data. nih.gov Furthermore, computational methods allow for the analysis of molecular electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) surfaces. These analyses provide information about the charge distribution and chemical reactivity of the molecule, further confirming the elucidated structure. nih.gov
Biosynthetic Pathways and Precursors of Epinodosinol
General Diterpenoid Biosynthesis Relevant to Epinodosinol
The biosynthesis of all plant diterpenoids, including this compound, begins with the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). jmb.or.kr In plants, these precursors are primarily synthesized through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates within the plastids. jmb.or.kr
The condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), yields the 20-carbon compound (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). jmb.or.kr GGPP is the common precursor for the vast array of diterpenoids found in nature. jmb.or.krresearchgate.netfrontiersin.orgnih.gov The initial and most crucial step in creating diterpenoid diversity is the cyclization of the linear GGPP molecule. This is accomplished by a class of enzymes known as diterpene synthases (diTPSs), which generate various carbocyclic skeletons. researchgate.netresearchgate.net These foundational skeletons then undergo a series of post-cyclization modifications, primarily oxidations catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), leading to the final structurally diverse diterpenoids. researchgate.netresearchgate.net
Putative Biosynthetic Routes to the Ent-kaurane Skeleton of this compound
This compound is classified as an ent-kaurane diterpenoid, a group of compounds characterized by a specific tetracyclic carbon framework. frontiersin.orgnih.govmagtech.com.cn The biosynthesis of this distinctive skeleton is a multi-step enzymatic process that begins with the universal diterpene precursor, GGPP. frontiersin.orgnih.govnih.gov
The key steps are as follows:
Formation of ent-Copalyl Diphosphate (ent-CPP): The linear GGPP precursor is first cyclized into a bicyclic intermediate. This reaction is catalyzed by a Class II diTPS called ent-copalyl diphosphate synthase (CPS). frontiersin.orgnih.govresearchgate.net This enzyme facilitates a protonation-initiated cyclization of GGPP to form ent-CPP. researchgate.netresearchgate.net
Formation of ent-Kaurene (B36324): The bicyclic ent-CPP is then converted into the tetracyclic hydrocarbon ent-kaurene. This second cyclization is catalyzed by a Class I diTPS known as ent-kaurene synthase (KS). frontiersin.orgnih.govresearchgate.netresearchgate.net Mechanistically, ent-CPP undergoes a further cascade of cyclization and rearrangement reactions to yield the characteristic ent-kaurene structure. frontiersin.orgnih.gov
Formation of the ent-Kaurane Carboskeleton: The ent-kaurane skeleton, which forms the basis of this compound, is derived from ent-kaurene. frontiersin.orgnih.gov Subsequent enzymatic modifications, such as oxidation and hydroxylation at various positions on the ent-kaurene core, lead to the vast diversity of ent-kaurane diterpenoids, including this compound. frontiersin.orgmdpi.com This class of compounds is particularly characteristic of the Isodon genus, the plant family from which this compound is often isolated. nih.govdntb.gov.ua
The plausible biosynthetic pathway from the universal precursor GGPP to the core ent-kaurane skeleton is a foundational process in plants that produce gibberellin hormones, as ent-kaurene is a key intermediate in their biogenesis. frontiersin.orgresearchgate.net
Enzymatic Systems Involved in this compound Formation in Plants
The formation of this compound from its acyclic precursor, GGPP, is governed by a precise sequence of enzymatic reactions. These enzymes belong to distinct families that first construct the core skeleton and then decorate it with functional groups.
Diterpene Synthases (diTPSs): These are the primary enzymes responsible for creating the foundational carbon skeleton. In angiosperms, this typically involves the sequential action of two different types of diTPSs. researchgate.net
Class II diTPS - ent-Copalyl Diphosphate Synthase (CPS): This enzyme initiates the cyclization process. It contains a conserved DxDD motif in its active site and catalyzes the protonation-dependent cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). researchgate.netfrontiersin.orgresearchgate.net Functionally characterized CPS enzymes have been identified in numerous plant species, including maize (Zea mays) and tea (Camellia sinensis). nih.govfrontiersin.org
Class I diTPS - ent-Kaurene Synthase (KS): This enzyme takes the ent-CPP produced by CPS and catalyzes a second cyclization to form the tetracyclic hydrocarbon ent-kaurene, the parent scaffold of the ent-kaurane diterpenoid family. nih.govresearchgate.net
Modifying Enzymes - Cytochrome P450 Monooxygenases (CYPs): Once the ent-kaurene skeleton is formed, it undergoes extensive tailoring modifications. The structure of this compound, which features multiple hydroxyl groups, points to the critical involvement of CYPs. jst.go.jpkyoto-u.ac.jpkyoto-u.ac.jp These enzymes are responsible for introducing oxygen atoms into the molecule, typically through hydroxylation reactions at specific and unactivated carbon atoms. researchgate.netresearchgate.netmdpi.com This oxidative decoration is the final step in generating the specific chemical structure of this compound.
The coordinated action of these enzyme families—diTPSs to build the scaffold and CYPs to functionalize it—is essential for the biosynthesis of this compound.
| Enzyme Class | Specific Enzyme | Function | Substrate | Product | References |
| Class II Diterpene Synthase | ent-Copalyl Diphosphate Synthase (CPS) | Initiates cyclization of the diterpene precursor. | Geranylgeranyl Diphosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) | researchgate.net, frontiersin.org, researchgate.net |
| Class I Diterpene Synthase | ent-Kaurene Synthase (KS) | Catalyzes the formation of the tetracyclic skeleton. | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene | frontiersin.org, researchgate.net, nih.gov |
| Monooxygenases | Cytochrome P450s (CYPs) | Catalyze oxidative modifications (e.g., hydroxylation). | ent-Kaurene skeleton | Hydroxylated ent-kaurane derivatives (e.g., this compound) | researchgate.net, researchgate.net, mdpi.com |
Genetic Basis of this compound Biosynthesis
The enzymatic machinery for this compound biosynthesis is encoded by specific genes within the plant genome. Research into various plant species has shed light on the genetic foundation of ent-kaurane diterpenoid production.
The genes encoding the biosynthetic enzymes are often organized in clusters on the chromosome, which may facilitate their co-regulation. nih.gov The core genes for the biosynthesis of the ent-kaurane skeleton are those that code for CPS and KS enzymes.
ent-Copalyl Diphosphate Synthase (CPS) Genes: Genes encoding CPS have been identified and characterized in a variety of plants. For instance, in tea plants (Camellia sinensis), the CsCPS gene was shown to encode a functional CPS that converts GGPP to ent-CPP. nih.gov In maize, two catalytically redundant CPS genes, ANTHER EAR 1 (ZmAN1) and ZmAN2, are involved in gibberellin and defensive diterpenoid biosynthesis, respectively. frontiersin.org
ent-Kaurene Synthase (KS) Genes: Following the discovery of CPS genes, the corresponding KS genes have also been isolated. The GA2 locus in Arabidopsis thaliana was found to encode the KS enzyme. researchgate.net In tea plants, two highly similar genes, CsKS1 and CsKS2, were identified. Interestingly, they showed functional divergence: CsKS1 primarily produces ent-kaurene, while CsKS2 mainly produces a hydroxylated version, 16α-hydroxy-ent-kaurane. nih.gov This phenomenon of gene duplication followed by functional divergence is a key mechanism for generating metabolic diversity in plants. nih.gov
Genes in Isodon Species: The genus Isodon is a rich source of ent-kaurane diterpenoids like this compound. magtech.com.cnnih.gov Studies on species such as Isodon rubescens and Isodon lophanthoides have led to the identification of multiple diterpene synthase genes, including several Kaurene Synthase-Like (KSL) genes, which are involved in the production of the diverse diterpenoids found in these plants. nih.govresearchgate.net
Cytochrome P450 Genes: The final structural modifications leading to this compound are catalyzed by CYPs. While the general involvement of CYP genes is well-established, the specific genes responsible for the precise hydroxylation patterns on the ent-kaurane skeleton of this compound are typically identified through transcriptomic analysis of the source plant, such as Isodon species. jmb.or.krnih.gov
| Gene | Encoded Enzyme | Plant Species Example | Function | References |
| CsCPS | ent-Copalyl Diphosphate Synthase | Camellia sinensis (Tea) | Catalyzes formation of ent-CPP from GGPP. | nih.gov |
| ZmAN1 / ZmAN2 | ent-Copalyl Diphosphate Synthase | Zea mays (Maize) | Involved in gibberellin and defense diterpenoid biosynthesis. | frontiersin.org |
| GA2 (AtKS) | ent-Kaurene Synthase | Arabidopsis thaliana | Catalyzes formation of ent-kaurene from ent-CPP. | researchgate.net |
| CsKS1 / CsKS2 | ent-Kaurene Synthase | Camellia sinensis (Tea) | Catalyze formation of ent-kaurene and its derivatives, showing functional divergence. | nih.gov |
| KSL family genes | Kaurene Synthase-Like | Isodon species | Involved in the biosynthesis of diverse diterpenoid scaffolds. | nih.gov |
Biological Activities and Mechanistic Investigations of Epinodosinol in Vitro Studies
Cellular Cytotoxicity and Antiproliferative Effects of Epinodosinol
The primary focus of in vitro research on this compound has been its impact on the viability and proliferation of cancer cells. These studies are crucial for identifying the compound's potential as an anticancer agent and understanding its mechanism of action.
Activity against Specific Cancer Cell Lines (e.g., HepG2, GLC-82, HL-60)
This compound has demonstrated inhibitory activities against several human tumor cell lines. scispace.com A key study evaluated its cytotoxicity against human hepatoma (HepG2), human lung cancer (GLC-82), and human leukemia (HL-60) cells using the Sulforhodamine B (SRB) assay. unibo.itresearchgate.net The results indicated that this compound possesses cytotoxic effects, with the 50% inhibitory concentrations (IC50) varying across the different cell lines. Specifically, the IC50 values were determined to be 77.19 ± 0.33 μM for HepG2 cells, 59.44 ± 6.67 μM for GLC-82 cells, and 38.61 ± 2.77 μM for HL-60 cells. scispace.com These findings suggest a differential sensitivity of cancer cell lines to this compound, with the leukemia cell line HL-60 showing the highest sensitivity among the three tested. scispace.com In comparative studies with other ent-kaurane diterpenoids, this compound was generally found to be less cytotoxic than compounds like Rabdosin B, Oridonin (B1677485), and Epinodosin (B12402187). unibo.itresearchgate.net
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| HepG2 | Hepatoma (Liver Cancer) | 77.19 ± 0.33 | scispace.com |
| GLC-82 | Lung Cancer | 59.44 ± 6.67 | scispace.com |
| HL-60 | Promyelocytic Leukemia | 38.61 ± 2.77 | scispace.com |
Assessment of DNA Damage Potential Induced by this compound
The genotoxic potential of this compound has been assessed to understand its mechanisms of cytotoxicity. The comet assay, a method for detecting DNA damage in individual cells, was used to evaluate the effect of this compound on the DNA integrity of HepG2 cells. unibo.itresearchgate.net Research showed that this compound, like other ent-kaurane diterpenoids, can induce DNA damage. researchgate.net This damage was observed to be dependent on both the dose and the duration of exposure. unibo.it However, it was noted that at a concentration of 6 μmol/L, this compound did not cause significant DNA damage after 24 hours of exposure, unlike at other concentrations and time points. researchgate.netunibo.it Comparative analysis revealed that its DNA-damaging potential was less potent than that of its structural analogue, Epinodosin. unibo.it The structure-activity relationship studies suggest that the presence of an exo-methylene cyclopentanone (B42830) group in the molecular structure of these diterpenoids is an important factor for their DNA damage potential. unibo.itresearchgate.net
Cell Cycle Modulation by this compound
The cell cycle is a series of events that leads to cell division and replication. nih.gov Deregulation of this process is a hallmark of cancer. frontiersin.org While the ability of some ent-kaurane diterpenoids to interfere with the cell cycle is a known mechanism of their anticancer activity, specific data on this compound's direct effects on cell cycle progression are limited in the currently available scientific literature. For instance, studies on related enmein-type diterpenoids have suggested an ability to induce cell cycle arrest, particularly in the G2/M phase. unibo.it However, dedicated studies analyzing the impact of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) have not been extensively reported.
Apoptosis and Autophagy Induction by this compound
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. csic.es Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govresearchgate.net Many anticancer compounds exert their effects by inducing one or both of these pathways. researchgate.net In the context of ent-kaurane diterpenoids, compounds like Oridonin are well-documented to induce both apoptosis and autophagy in various cancer cell lines. nih.gov However, direct experimental evidence detailing the capacity of this compound to specifically induce apoptosis or modulate autophagy in cancer cells is not extensively covered in the reviewed scientific literature. While studies have isolated this compound alongside other diterpenoids that were shown to be pro-apoptotic, the specific activity of this compound in this regard remains to be fully elucidated. mdpi.com
Immunomodulatory and Anti-inflammatory Mechanisms of this compound
Beyond its cytotoxic effects, this compound is also being investigated for its potential to modulate the immune system and inflammatory responses. Such activities are often linked to the ability of a compound to influence the behavior of immune cells like macrophages.
Inhibition of Nitric Oxide (NO) Production by this compound in Macrophages
Nitric oxide (NO) is a signaling molecule that plays a key role in the inflammatory process. It is produced by macrophages, a type of immune cell, in response to inflammatory stimuli. Overproduction of NO is associated with various inflammatory diseases, making its inhibition a target for anti-inflammatory therapies. While some diterpenoids have shown anti-inflammatory activity by inhibiting NO production in activated macrophages, there is a lack of specific published research that demonstrates and quantifies the direct inhibitory effect of this compound on nitric oxide production in macrophage cell lines such as RAW 264.7. unibo.it Therefore, the precise role of this compound in this specific anti-inflammatory mechanism remains an area for future investigation.
Modulation of Pro-inflammatory Cytokine Release by this compound
In vitro investigations into the specific effects of this compound on pro-inflammatory cytokine release are an emerging area of research. While direct studies extensively detailing this compound's modulation of specific cytokines such as Interleukin (IL)-1β, IL-6, or Tumor Necrosis Factor-alpha (TNF-α) are not yet widely published, its classification as an ent-kaurane diterpenoid provides a basis for its potential anti-inflammatory activities. Compounds within the ent-kaurane diterpenoid class, isolated from various Isodon species, are recognized for their broad biological activities, including anti-inflammatory and antitumor effects. researchgate.net
Research on related ent-kaurane diterpenoids provides insight into the potential mechanisms of this compound. For instance, studies on novel diterpenoids isolated from Isodon xerophilus demonstrated that certain of these compounds inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. acs.org The inhibition of NO, a key inflammatory mediator, is often correlated with the downregulation of pro-inflammatory cytokines, as they are part of the same inflammatory cascade typically regulated by transcription factors like NF-κB. mdpi.com The ability of THP-1 cells, a human monocytic cell line, to secrete pro-inflammatory cytokines like IL-8 and TNF-α upon stimulation is a standard model for evaluating the immunomodulatory effects of small molecules, representing a viable system for future this compound-specific studies. nih.gov
Effects on NF-κB Signaling Pathway by this compound
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammation, immunity, and cell survival. mdpi.com It controls the transcription of numerous genes, including those for pro-inflammatory cytokines. mdpi.com The canonical NF-κB pathway is activated by inflammatory stimuli, leading to the translocation of NF-κB dimers to the nucleus where they initiate gene transcription. mdpi.com Given that many natural compounds exert their anti-inflammatory effects by modulating this pathway, the potential interaction between this compound and NF-κB signaling is of significant scientific interest.
While direct experimental validation of this compound's inhibitory or modulatory effect on the NF-κB pathway is not detailed in the available literature, its role as a constituent of Isodon rubescens has been analyzed through computational methods. nih.govthieme-connect.com A network pharmacology study aimed at identifying the active components and mechanisms of Isodon rubescens for treating diabetes did not explicitly connect this compound to the NF-κB pathway for its hypoglycemic effects. nih.govfrontiersin.org However, the known anti-inflammatory properties of ent-kaurane diterpenoids suggest that modulation of the NF-κB pathway is a plausible mechanism of action. researchgate.net Inhibition of the NF-κB pathway is a recognized therapeutic strategy for reducing inflammation and has been shown to decrease the expression of target proteins like ACE2 in in vitro models. news-medical.net Further research is required to elucidate the precise effects of this compound on the activation and translocation of NF-κB subunits in relevant cell models.
Metabolic Regulation and Enzyme Target Modulation by this compound
Influence on Hypoglycemic Targets (e.g., HMGCR, ITGAL, ITGB2, PGR, NR3C1, NR1I2)
Network pharmacology has emerged as a powerful tool for elucidating the complex interactions between natural compounds and biological systems. A notable study screened 138 active ingredients from the plant Isodon rubescens to identify their potential hypoglycemic effects and mechanisms. nih.govthieme-connect.com In this analysis, this compound was identified as one of 25 ingredients with predicted hypoglycemic activity. nih.govfrontiersin.org
The study correlated these active compounds with known hypoglycemic targets from the DrugBank database. thieme-connect.com Through this computational screening, this compound and other components were found to potentially interact with six key protein targets involved in metabolic and inflammatory processes relevant to diabetes. nih.govfrontiersin.org These targets include enzymes, receptors, and integrins, highlighting a multi-target mechanism of action. The identified targets are detailed in the table below.
| Target Abbreviation | Full Name | Function Category |
| HMGCR | 3-hydroxy-3-methylglutaryl-coenzyme A reductase | Enzyme (Cholesterol Synthesis) |
| ITGAL | Integrin α-L | Cell Adhesion Molecule |
| ITGB2 | Integrin β-2 | Cell Adhesion Molecule |
| PGR | Progesterone Receptor | Nuclear Receptor |
| NR3C1 | Glucocorticoid Receptor | Nuclear Receptor |
| NR1I2 | Nuclear receptor subfamily 1 group I member 2 (PXR) | Nuclear Receptor |
| Data sourced from a network pharmacology screening of Isodon rubescens. nih.govthieme-connect.comfrontiersin.org |
Activation or Inhibition of Specific Signaling Pathways (e.g., Rap1, PI3K-Akt, HIF-1) by this compound
The same network pharmacology study that identified the molecular targets of this compound also mapped these targets to broader signaling pathways to understand their collective biological impact. nih.govfrontiersin.org The analysis revealed that the six hypoglycemic targets associated with this compound and other active compounds are involved in 94 signaling pathways. nih.govthieme-connect.com Among the most significant were the Rap1, Phosphatidylinositol 3-kinase/protein kinase B (PI3K-Akt), and Hypoxia-Inducible Factor-1 (HIF-1) signaling pathways. nih.govfrontiersin.org
The PI3K-Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.gov Notably, the PI3K/Akt signaling cascade can regulate the expression of HIF-1α, the master transcriptional regulator of the cellular response to hypoxia. nih.govnih.gov The HIF-1 pathway, in turn, influences angiogenesis and glucose metabolism. nih.gov The involvement of this compound in these interconnected pathways suggests it may contribute to metabolic regulation through a complex network of cellular signaling events.
| Signaling Pathway | General Function |
| Rap1 | Cell proliferation, adhesion, and migration |
| PI3K-Akt | Cell survival, growth, and metabolism |
| HIF-1 | Response to hypoxia, angiogenesis, glucose metabolism |
| Data sourced from a network pharmacology screening of Isodon rubescens. nih.govthieme-connect.comfrontiersin.org |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Correlations between this compound Structural Motifs and Biological Potency
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds by identifying the chemical moieties responsible for biological activity. uvm.edunih.gov For natural products like this compound, which belongs to the C-20 oxygenated ent-kaurane diterpenoid class, SAR studies help to understand how its complex tetracyclic structure contributes to its biological effects. rsc.org
This compound is specifically classified as an enmein-type diterpenoid. unibo.it The biological potency of ent-kaurane diterpenoids is highly dependent on the specific structural features of their molecular scaffold. rsc.org Key structural motifs that influence activity include:
The core ent-kaurane skeleton.
The pattern and type of oxygenation (e.g., hydroxyl, ketone, or epoxy groups) at various carbon positions.
The presence of α,β-unsaturated carbonyl systems, which can act as Michael acceptors.
SAR studies on this class of compounds often involve comparing the activity of various natural analogues or synthetic derivatives. mdpi.com For example, the presence or absence of a hydroxyl group at a specific position, or the modification of a ketone, can dramatically alter the compound's cytotoxicity or anti-inflammatory potency. rsc.org While specific SAR studies focusing exclusively on this compound and a wide array of its synthetic analogues are not extensively detailed in the search results, the principle remains that its biological activities are intrinsically linked to its unique three-dimensional structure and the precise arrangement of its functional groups. medchemexpress.com
Comparative SAR Analysis with Related Ent-kaurane Diterpenoids
The cytotoxic and other biological activities of this compound, an ent-kaurane diterpenoid, are often understood in the context of its chemical structure and by comparison with structurally related compounds. Structure-activity relationship (SAR) analyses of ent-kaurane diterpenoids have revealed that specific functional groups and structural motifs are critical for their biological efficacy.
A study comparing the cytotoxicity of six ent-kaurane diterpenoids isolated from Isodon japonica var. galaucocalyx against human tumor cell lines (HepG2, GLC-82, and HL-60) found that this compound was the least cytotoxic among the tested compounds. medchemexpress.com The order of cytotoxicity was determined to be Rabdosin B > Oridonin > Epinodosin > Rabdosinate > Lasiokaurin > this compound. medchemexpress.com This suggests that subtle structural differences among these compounds significantly impact their cytotoxic potential.
One of the key structural features identified as important for the cytotoxicity and DNA-damaging potential of these compounds is the presence of an exo-methylene cyclopentanone moiety (an α,β-unsaturated ketone system) in the D-ring. medchemexpress.com This group is a Michael acceptor and can react with biological nucleophiles, such as sulfhydryl groups in proteins, leading to cellular damage. Spirolactone-type diterpenoids have been found to exhibit higher cytotoxicity than enmein-type diterpenoids like epinodosin and this compound, further underscoring the importance of the core skeleton in conferring cytotoxic properties. researchgate.net
The degree and position of hydroxylation also play a crucial role in the bioactivity of ent-kaurane diterpenoids. nih.gov For instance, the presence of hydroxyl groups at C-7 and/or C-14 has been associated with an increase in antitumor activity. nih.gov In the case of lasiokaurin, which has an acetate (B1210297) group at C-1, it shows less cytotoxicity and DNA damage potential compared to oridonin, which possesses a hydroxyl group at the same position. medchemexpress.com This suggests that the substituent at C-1 can influence the compound's activity, possibly through steric hindrance. medchemexpress.com
Furthermore, studies on other ent-kaurane diterpenoids from Isodon species have highlighted the significance of the α,β-unsaturated pentone and an exocyclic methylene (B1212753) group for cytotoxic activity. nih.gov However, the activity of some diterpenoids lacking these features, but possessing a 20-OAc group, suggests that other structural elements also contribute to their cytotoxic effects. nih.gov
The following table provides a comparative overview of the in vitro cytotoxic activities (IC50 values) of this compound and related ent-kaurane diterpenoids against various cancer cell lines, as reported in different studies.
Table 1: Comparative in vitro cytotoxic activity (IC50) of this compound and related ent-kaurane diterpenoids.
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| This compound | - | - | - |
| Epinodosin | HL-60 | 10.4 | medchemexpress.com |
| Oridonin | CCRF-CEM | 1.65 | frontiersin.org |
| HCT116 (p53+/+) | 34.68 | frontiersin.org | |
| HepG2 | 74.26 (24h), 48.93 (48h), 43.68 (72h) | siftdesk.org | |
| MCF-7 | 78.3 (48h) | termedia.pl | |
| MDA-MB-231 | >50 (48h) | semanticscholar.org | |
| Lasiokaurin | MGC-803 | 0.47 | nih.gov |
| CaEs-17 | 0.20 | nih.gov | |
| SK-BR-3 | 1.59 | jcancer.org | |
| MDA-MB-231 | 2.1 | jcancer.org | |
| BT-549 | 2.58 | jcancer.org | |
| MCF-7 | 4.06 | jcancer.org | |
| T-47D | 4.16 | jcancer.org | |
| Rabdosin B | HepG2 | 8.95 | medchemexpress.com |
| GLC-82 | 4.47 | medchemexpress.com |
Note: The IC50 values are presented as reported in the respective sources and may have been determined under different experimental conditions (e.g., incubation times).
Chemical Synthesis and Derivatization Strategies for Epinodosinol
Approaches to the Total Synthesis of Epinodosinol
While a dedicated total synthesis of this compound has not been explicitly detailed in the literature, the synthesis of closely related enmein-type diterpenoids such as (‐)-enmein, (‐)-isodocarpin, and (‐)-sculponin R provides a solid framework for devising a synthetic route to this compound. researchgate.netchemrxiv.org These syntheses highlight key strategies for constructing the characteristic bridged and caged ring system of the enmein (B198249) family. researchgate.netchemrxiv.org
A plausible retrosynthetic analysis for this compound, based on the successful syntheses of its analogues, would commence with simplifying the complex polycyclic structure. chemrxiv.org The core strategy involves a divergent approach that allows for the synthesis of multiple enmein-type natural products from a common intermediate. researchgate.netchemrxiv.orgchemrxiv.org
The retrosynthesis would likely begin by disconnecting the D and E rings, which can be constructed late in the synthesis. A key disconnection would be the C6-C7 bond, which is characteristic of the 6,7-seco-ent-kaurane skeleton of enmein-type diterpenoids. This leads back to a more conventional ent-kaurane precursor. The intricate bicyclo[3.2.1]octane core, a hallmark of these molecules, is a significant synthetic challenge. researchgate.net
A potential retrosynthetic pathway is outlined below:
Step 1: Late-stage functional group interconversions. The hydroxyl groups in this compound can be traced back to corresponding ketone functionalities, which are often easier to introduce and manipulate during a synthetic sequence.
Step 2: D/E Ring Formation. The five-membered D-ring and the attached E-ring lactol in this compound could be formed from a precursor containing a suitably functionalized C-ring. A reductive alkenylation approach has been successfully used for this purpose in the synthesis of other enmein-type diterpenoids. chemrxiv.org
Step 3: C-Ring and Quaternary Center Formation. The C-ring, which bears a challenging C8 quaternary center, could be constructed using a one-pot acylation/alkylation/lactonization strategy. researchgate.netchemrxiv.org This key step efficiently assembles a significant portion of the molecular framework.
Step 4: Early-stage Cage Formation. To control the stereochemistry of subsequent steps, an early-stage formation of a caged structure is crucial. A Diels-Alder cycloaddition has been employed to create a bicyclic system that sets the stage for the diastereoselective construction of the rest of the molecule. chemrxiv.org
Step 5: Starting Materials. This analysis leads back to relatively simple and commercially available starting materials, such as a Danishefsky-type diene and a cyclic anhydride. chemrxiv.org
The stereocontrolled synthesis of a molecule with multiple chiral centers like this compound is a formidable task. The strategies employed in the synthesis of related compounds offer insights into how this challenge can be addressed.
A crucial aspect of stereocontrol is the early establishment of a rigid, caged intermediate. chemrxiv.org For instance, a Diels-Alder reaction can be used to form a bicyclic ketone with a defined stereochemistry. chemrxiv.org This initial stereochemical information is then relayed through subsequent reactions to control the formation of new stereocenters.
Key Intermediates:
| Intermediate | Description | Key Transformation | Reference |
| Bicyclic Ketone | Formed via a Diels-Alder reaction, this intermediate establishes the initial stereochemistry. | Diels-Alder Cycloaddition | chemrxiv.org |
| Caged Lactone | A highly functionalized intermediate that serves as a platform for further elaborations. | Selective reduction and lactonization | chemrxiv.org |
| Tetracyclic Core | Contains the fully assembled A, B, C, and E rings of the enmein skeleton. | One-pot acylation/alkylation/lactonization | researchgate.netchemrxiv.org |
Stereocontrol during the construction of the C8 and C10 quaternary centers is particularly challenging. The use of a substrate-controlled, one-pot procedure to form the C-ring and the C8 quaternary center has proven to be an effective strategy. researchgate.netchemrxiv.org Furthermore, the stereochemistry of the hydroxyl groups in the final product is often dictated by the steric environment of the advanced intermediates, allowing for diastereoselective reductions of ketone functionalities.
Semi-synthetic Modifications of this compound and its Precursors
Given the low natural abundance of many enmein-type diterpenoids, semi-synthesis starting from more readily available precursors is a practical approach to generate analogues for biological studies. mdpi.com Oridonin (B1677485), a kaurene-type diterpenoid, is a common starting material for the semi-synthesis of enmein-type compounds due to its structural similarity and commercial availability. mdpi.commdpi.comjst.go.jp
The key transformation in the conversion of oridonin to an enmein-type skeleton is the oxidative cleavage of the C6-C7 bond. This is typically achieved using reagents like lead tetraacetate. mdpi.com Once the enmein-type core is obtained, further modifications can be made to various functional groups. For example, the hydroxyl groups at C1 and C14 are common sites for esterification to produce libraries of derivatives with diverse functionalities. nih.gov
A general scheme for the semi-synthesis of enmein-type diterpenoids from oridonin involves:
Oxidation of oridonin to introduce a ketone at C7.
Oxidative cleavage of the C6-C7 bond to form a spirolactone intermediate. mdpi.com
Rearrangement of the spirolactone to the enmein-type skeleton. mdpi.com
Derivatization of the hydroxyl groups to introduce various side chains. mdpi.comresearchgate.net
Design and Synthesis of this compound Analogues for Biological Profiling
The design and synthesis of analogues of this compound and related compounds are driven by the need to improve their biological activity and explore their structure-activity relationships (SAR). nih.govnih.gov Semi-synthesis provides a powerful platform for generating such analogues. mdpi.com
Strategies for the design of this compound analogues often focus on:
Modification of the C14 hydroxyl group: Esterification of the C14-OH with various carboxylic acids has led to the discovery of derivatives with enhanced antiproliferative activity compared to the parent compounds. nih.gov
Introduction of nitrogen-containing moieties: The incorporation of nitrogen mustards or other nitrogen-containing side chains has been explored to create hybrid molecules with potential dual mechanisms of action. nih.gov
Formation of novel ring systems: The core enmein skeleton can be further modified to create novel heterocyclic systems. For instance, a novel 1,14-epoxy enmein-type diterpenoid has been synthesized and shown to have potent anticancer activity. mdpi.comnih.gov
Coupling with signaling molecules: To enhance the therapeutic potential, enmein-type diterpenoids have been coupled with nitric oxide (NO)-releasing moieties. mdpi.com These hybrids can exhibit synergistic effects, combining the cytotoxicity of the diterpenoid with the biological activities of NO. nih.govmdpi.com
The biological evaluation of these synthesized analogues has identified compounds with potent anticancer activity, often exceeding that of established drugs like paclitaxel (B517696) in certain cancer cell lines. nih.govresearchgate.net These studies have also provided valuable insights into the SAR of enmein-type diterpenoids, guiding the design of future generations of potential therapeutic agents. nih.govmdpi.com For example, it has been observed that the introduction of aromatic groups in the side chain can be favorable for antiproliferative potency. mdpi.com
Advanced Research Methodologies and Analytical Techniques in Epinodosinol Studies
Omics Technologies (e.g., Metabolomics, Proteomics) Applied to Epinodosinol Research
"Omics" technologies, such as metabolomics and proteomics, represent a comprehensive approach to understanding the biological effects of natural compounds. nih.gov Metabolomics profiles the complete set of small-molecule metabolites within a biological system, offering a functional readout of cellular status. nih.gov Proteomics, on the other hand, identifies and quantifies the entire complement of proteins. nih.gov
In the context of a compound like this compound, these technologies could theoretically be used to:
Identify Biomarkers: Metabolomics could uncover specific metabolites that are altered in response to this compound, serving as biomarkers of its activity. mdpi.com
Elucidate Mechanisms: By observing changes in protein expression (proteomics) and metabolic pathways (metabolomics), researchers could generate hypotheses about how this compound exerts its effects at a molecular level. nih.govnih.gov
Systems Biology Integration: Combining these datasets allows for a systems-level understanding of a compound's biological impact. nih.gov
Currently, there are no published studies that have specifically applied metabolomics or proteomics to investigate the biological activities of this compound.
Advanced Imaging Techniques for Cellular Studies of this compound
Advanced imaging techniques are crucial for visualizing the subcellular interactions of bioactive compounds. nih.gov Methods like fluorescence microscopy allow researchers to track the localization and dynamics of molecules within living cells. nih.gov
Potential applications for studying this compound could include:
Subcellular Localization: By tagging this compound with a fluorescent probe, researchers could observe its distribution within different cellular compartments, such as the nucleus or mitochondria. This can provide clues about its site of action.
Monitoring Cellular Processes: Live-cell imaging can be used to monitor dynamic cellular events in real-time upon treatment with this compound, such as changes in cell morphology or the organization of the cytoskeleton. nih.gov
As of now, no studies have been published that utilize advanced imaging techniques to investigate the cellular behavior of this compound.
In Silico Modeling for this compound Target Prediction and Binding Affinity
In silico modeling uses computational methods to predict the biological targets of a compound and estimate the strength of its interaction. patheon.comresearchgate.net Techniques like molecular docking simulate the binding of a small molecule (ligand) to the three-dimensional structure of a protein (receptor). nih.govnih.govmdpi.com
This approach could be hypothetically applied to this compound to:
Predict Protein Targets: Virtual screening of this compound against databases of protein structures could identify potential molecular targets, helping to explain its biological activity. biorxiv.org
Estimate Binding Affinity: Molecular docking calculates a score that predicts the binding energy between the compound and its target protein. A lower binding energy generally suggests a more stable interaction. nih.gov
Guide Experimental Studies: The predictions from in silico models can help prioritize which protein targets to investigate experimentally, saving time and resources. youtube.com
There is no available research that has performed in silico modeling or molecular docking to predict the targets or binding affinities of this compound.
Table 1: Key In Silico Modeling Techniques and Their Potential Application
| Technique | Description | Potential Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Predict potential protein targets and estimate binding affinity. |
| Virtual Screening | Computationally screens large libraries of compounds against a target structure. | Screen this compound against a library of known protein targets. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. | Analyze the stability of the this compound-protein complex. |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) Relates the chemical structure of molecules to their biological activity. | Predict the activity of this compound derivatives based on their structure. |
Network Pharmacology Approaches for Understanding this compound's Multi-Target Effects
Network pharmacology is an approach that integrates data from systems biology, bioinformatics, and polypharmacology to understand how drugs exert their effects through complex biological networks. nih.govresearchgate.net It is particularly useful for studying natural products, which often interact with multiple targets. nih.govresearchgate.net
A network pharmacology study of this compound would theoretically involve:
Target Identification: Identifying the potential protein targets of this compound using databases and in silico prediction tools.
Network Construction: Building a network that illustrates the interactions between the compound, its targets, and associated disease pathways.
Pathway Analysis: Analyzing the network to identify key biological pathways and processes that are modulated by the compound. preprints.org
This holistic approach can help to elucidate the multi-target, multi-pathway mechanisms of action that are characteristic of many natural compounds. However, no network pharmacology studies have been conducted on this compound to date.
Future Research Directions and Academic Applications of Epinodosinol
Elucidation of Undiscovered Biological Mechanisms of Epinodosinol
The current understanding of how this compound exerts its biological effects at a molecular level is still in its infancy. While it has been identified as a component in Isodon rubescens with potential hypoglycemic effects, the precise pathways it modulates are not fully known. thieme-connect.comfrontiersin.org Similarly, its cytotoxic activities against certain cancer cell lines have been observed, but the underlying mechanisms remain to be clarified. nih.govresearchgate.net
Future research should prioritize the elucidation of these molecular mechanisms. For many diterpenoids, such as the related compound oridonin (B1677485), research has revealed interactions with key signaling pathways like NF-κB, Akt, and various MAP kinases, which regulate inflammation, cell cycle, and apoptosis. nih.govresearchgate.net It is crucial to investigate whether this compound shares these targets or possesses unique mechanisms of action. Unraveling these details will be fundamental to understanding its full biological and therapeutic potential.
Exploration of Novel Therapeutic Targets for this compound
Identifying specific molecular targets is a critical step in developing natural products into therapeutic agents. A network pharmacology-based study has provided initial leads, suggesting that this compound may act on several targets to achieve a hypoglycemic effect. thieme-connect.com These potential targets include:
3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR)
Integrin α-L (ITGAL)
Integrin β-2 (ITGB2)
Progesterone receptor (PGR)
Glucocorticoid receptor (NR3C1)
Nuclear receptor subfamily 1 group I member 2 (NR1I2)
These predicted interactions require experimental validation. Further research should aim to confirm the binding and modulation of these targets by this compound. Moreover, given the anti-inflammatory and anti-cancer properties of other compounds from the Isodon genus, future studies should explore a broader range of potential targets for this compound. researchgate.netrsc.org This could include kinases, transcription factors, and cell surface receptors involved in cancer and inflammatory diseases. nih.govnih.gov The investigation of tumor-associated macrophages (TAMs) as a potential target is another promising avenue, as other terpenoids have shown efficacy in modulating their immunosuppressive phenotype. researchgate.net
Development of Chemoenzymatic and Biosynthetic Engineering Approaches for this compound Production
The reliance on extraction from plant sources often limits the supply of complex natural products like this compound for extensive research and development. monash.edu Chemoenzymatic synthesis and biosynthetic engineering offer powerful alternatives for sustainable and scalable production.
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of organic chemistry. nih.gov This approach can be used to generate complex molecular scaffolds and introduce specific functional groups, potentially leading to the efficient synthesis of this compound and novel, more potent analogues. monash.edunih.gov
Biosynthetic engineering involves manipulating the genetic pathways of microorganisms or plants to produce desired compounds. rsc.org By identifying and engineering the specific enzymes involved in the this compound biosynthetic pathway within Isodon species, it may be possible to transfer this pathway to a host organism like yeast or bacteria for fermentation-based production. rsc.org These advanced manufacturing methods are essential for overcoming the supply bottleneck and enabling the comprehensive study and potential clinical application of this compound. monash.edunih.gov
Investigation of this compound's Role in Plant Physiology and Ecology
This compound is a secondary metabolite, a class of compounds that are not essential for primary growth but play crucial roles in how plants interact with their environment. nih.govresearchgate.net Terpenoids, in particular, are well-known for their functions in plant defense. nih.gov
Future ecological research should investigate the specific roles of this compound within Isodon plants. It likely functions as a defense compound, deterring herbivores or protecting against microbial pathogens. nih.govresearchgate.net Studies could explore its effectiveness against relevant insects or fungi. Furthermore, the production of this compound may be influenced by various environmental stressors, such as drought, nutrient availability, or pathogen attack. nih.gov Understanding the ecological triggers for its biosynthesis could provide insights into its natural function and inform cultivation strategies for maximizing its yield. Research into the allelopathic potential of this compound could also reveal its role in mediating plant-plant interactions and shaping plant community structure. frontiersin.org
Conclusion
Summary of Key Academic Findings on Epinodosinol
This compound is an ent-kauranoid diterpenoid that has been isolated from various plant species of the Isodon genus, including Isodon japonicus, Isodon rubescens, and Rabdosia angustifolia. nih.govthieme-connect.commedchemexpress.com Its structure was elucidated through spectroscopic methods and chemical evidence. kyoto-u.ac.jpjst.go.jp
Initial research highlighted its presence as a minor diterpenoid alongside other related compounds. kyoto-u.ac.jp Subsequent studies have focused on its biological activities. Notably, this compound has demonstrated inhibitory activity against certain cancer cells. medchemexpress.commedchemexpress.com However, in comparative studies with other ent-kaurene (B36324) diterpenoids, this compound showed weaker cytotoxic activity. For instance, a study evaluating six ent-kaurene diterpenoids found this compound to be the least cytotoxic among them against HepG2, GLC-82, and HL-60 human tumor cell lines. tandfonline.comtandfonline.comnih.gov
Another study comparing the DNA damage potential of these compounds in HepG2 cells found that this compound, at a concentration of 6 µmol L−1 for 24 hours, did not induce significant DNA damage, unlike some of its structural analogs. tandfonline.comnih.gov The presence of an exo-methylene cyclopentanone (B42830) group in the molecular structure of related compounds appears to be important for their cytotoxicity and DNA damage potential, a feature that is different in this compound. tandfonline.comnih.gov
More recent research has explored the potential role of this compound in other therapeutic areas. A network pharmacology study identified this compound as one of the active ingredients in Isodon rubescens with potential hypoglycemic effects. thieme-connect.comnih.govfrontiersin.orgscienceopen.com This study suggested that this compound and other compounds could activate several targets involved in hypoglycemic signaling pathways. thieme-connect.comnih.govfrontiersin.orgscienceopen.com
Outstanding Questions and Challenges in this compound Research
Despite the initial characterization and biological screening of this compound, several questions and challenges remain:
Mechanism of Action: For the observed biological activities, such as its weak cytotoxicity and potential hypoglycemic effects, the underlying molecular mechanisms are not well understood. thieme-connect.comtandfonline.com Elucidating these mechanisms is crucial for understanding its therapeutic potential.
Structure-Activity Relationships: While some structure-activity relationships have been discussed in the context of cytotoxicity for a group of ent-kauranoids, a more detailed investigation focused on this compound and its derivatives is lacking. tandfonline.comtandfonline.com Understanding how specific structural features of this compound contribute to its biological activity could guide the synthesis of more potent analogs.
Total Synthesis: While the structures of this compound and related compounds have been determined, the total synthesis of this compound has not been a major focus of reported research, which could be a challenging yet rewarding endeavor for synthetic chemists. kyoto-u.ac.jpkyoto-u.ac.jp
Bioavailability and Pharmacokinetics: There is a lack of information regarding the bioavailability, metabolism, and pharmacokinetic profile of this compound. These studies are essential to assess its potential as a therapeutic agent.
Broader Academic Implications of this compound Studies
The study of this compound contributes to the broader field of natural product chemistry and drug discovery in several ways:
Enriching the Chemical Diversity of ent-Kauranoids: The isolation and characterization of this compound and its co-occurring diterpenoids from Isodon species expand the known chemical diversity of the ent-kauranoid class of natural products. nih.govunibo.itrsc.org This growing library of compounds provides a valuable resource for drug discovery programs.
Understanding Structure-Activity Relationships: Comparative studies involving this compound and its more active analogs, like epinodosin (B12402187) and oridonin (B1677485), provide valuable insights into the structure-activity relationships of ent-kauranoid diterpenoids. tandfonline.comtandfonline.comunibo.it These studies help to identify the key structural motifs responsible for specific biological activities, which can guide the rational design of new and more effective therapeutic agents.
Informing Biosynthetic Pathways: The co-isolation of this compound with other diterpenoids in Isodon plants can provide clues about the biosynthetic pathways of these complex molecules. researchgate.net Understanding these pathways could potentially enable the use of synthetic biology approaches for the sustainable production of valuable diterpenoids.
Q & A
Basic Question: How do I formulate a research question on Epinodosinol's biological activity?
Answer:
- Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:
- Population: In vitro cell lines (e.g., cancer cells).
- Intervention: this compound treatment at varying concentrations.
- Comparison: Control groups (untreated or treated with a reference compound).
- Outcome: Apoptosis rates or inhibition of specific pathways (e.g., NF-κB).
- Time: Duration of exposure (e.g., 24–72 hours).
- Ensure the question aligns with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Basic Question: What methodologies are recommended for validating this compound's purity and structure?
Answer:
- Chromatographic techniques : Use HPLC-MS (as in ) with a validated protocol for quantifying this compound in plant extracts or synthetic preparations.
- Spectroscopic analysis : NMR (¹H, ¹³C) and IR to confirm structural integrity.
- Reproducibility : Follow ICH guidelines for method validation (linearity, precision, accuracy) and document instrument parameters (e.g., column type, mobile phase) .
Advanced Question: How should I design a pharmacokinetic study for this compound in animal models?
Answer:
- Sample collection : Use orbital fossa vein blood sampling at intervals (e.g., 10–720 minutes post-administration) to track plasma concentration .
- Data analysis : Apply non-compartmental models to calculate parameters like , , and elimination half-life ().
- Statistical rigor : Justify sample size using power analysis and report variability (e.g., standard deviation) per pharmaceutical research standards .
Advanced Question: How do I resolve contradictory data in this compound’s mechanism of action?
Answer:
- Triangulation : Combine multiple methods (e.g., Western blot, qPCR, and molecular docking) to confirm pathway involvement.
- Sensitivity analysis : Test hypotheses under varying conditions (e.g., dose-response curves, different cell lines).
- Contextualize findings : Compare results with prior studies on structurally related diterpenoids and document discrepancies .
Basic Question: What are best practices for conducting a literature review on this compound?
Answer:
- Database selection : Use PubMed, SciFinder, or Web of Science with keywords like "this compound AND pharmacokinetics" or "this compound AND cytotoxicity."
- Synthesis : Create a matrix to compare methodologies, outcomes, and limitations across studies .
Advanced Question: How do I optimize sensitivity in detecting this compound metabolites?
Answer:
- LC-MS/MS parameters : Use electrospray ionization (ESI) in positive/negative ion modes and optimize collision energy.
- Internal standards : Include compounds like sulfamethoxazole to normalize matrix effects .
- Validation : Assess limit of detection (LOD) and quantification (LOQ) using spiked plasma samples .
Basic Question: What ethical considerations apply to this compound research involving animal models?
Answer:
- IACUC compliance : Document anesthesia protocols (e.g., isoflurane) and humane endpoints (e.g., tumor size limits).
- Sample size justification : Minimize animal use via pilot studies and statistical power calculations.
- Data transparency : Report attrition rates and adverse events in publications .
Advanced Question: How can I assess this compound’s synergistic effects with other compounds?
Answer:
- Experimental design : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy.
- Dose optimization : Test fixed-ratio mixtures (e.g., 1:1, 1:5) and analyze via isobolograms.
- Mechanistic follow-up : Perform transcriptomic or proteomic profiling to identify synergistic pathways .
Basic Question: What statistical methods are appropriate for analyzing this compound’s bioactivity data?
Answer:
- Parametric tests : Use ANOVA with post-hoc Tukey tests for normally distributed data (e.g., IC₅₀ values).
- Non-parametric tests : Apply Kruskal-Wallis for skewed datasets (e.g., tumor volume measurements).
- Software : Use GraphPad Prism or R with packages like
drcfor dose-response modeling .
Advanced Question: How do I validate this compound’s target engagement in cellular assays?
Answer:
- Competitive binding assays : Use fluorescence polarization or SPR (surface plasmon resonance).
- CRISPR/Cas9 knockouts : Validate specificity by comparing responses in wild-type vs. gene-edited cells.
- Negative controls : Include inactive analogs to rule out off-target effects .
Basic Question: How should I document this compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline hydrolysis.
- Analytical monitoring : Track degradation products via LC-MS and calculate percentage impurity.
- Reporting : Use ICH-compliant tables to summarize stability data .
Advanced Question: What strategies mitigate bias in this compound’s preclinical efficacy studies?
Answer:
- Blinding : Randomize treatment groups and conceal compound identities during data collection.
- Replication : Validate findings in independent labs or alternate models (e.g., zebrafish vs. murine).
- Conflict disclosure : Declare funding sources and intellectual property ties .
Advanced Question: How can computational models enhance this compound’s pharmacokinetic analysis?
Answer:
- PBPK modeling : Simulate absorption/distribution using software like GastroPlus or PK-Sim.
- Parameter estimation : Fit models to empirical data using maximum likelihood or Bayesian methods.
- Cross-validation : Compare predicted vs. observed plasma concentrations to refine models .
Basic Question: What are common pitfalls in this compound extraction protocols?
Answer:
- Solvent selection : Avoid high-polarity solvents if this compound is non-polar; validate via solubility tests.
- Column chromatography : Optimize gradient elution (e.g., hexane:ethyl acetate) to prevent co-elution.
- Yield documentation : Report mass balance and purity at each step .
Advanced Question: How do I design a mechanistic study for this compound’s anti-inflammatory effects?
Answer:
- Pathway mapping : Use siRNA knockdown or inhibitors to block candidate pathways (e.g., MAPK/NF-κB).
- Multi-omics integration : Combine RNA-seq and metabolomics to identify upstream/downstream targets.
- Dose-dependency : Establish EC₅₀ values for key biomarkers (e.g., IL-6 suppression) .
Basic Question: How should I report this compound’s cytotoxicity data in publications?
Answer:
- Standardized metrics : Include IC₅₀ values with 95% confidence intervals and for dose-response curves.
- Raw data : Deposit in repositories like Figshare or supplement with appendix tables.
- Visualization : Use scatterplots with error bars and asterisks for significance levels .
Advanced Question: What methods address this compound’s low bioavailability in vivo?
Answer:
- Formulation optimization : Test nanoemulsions or liposomes to enhance solubility.
- Prodrug design : Synthesize ester derivatives to improve intestinal absorption.
- Pharmacokinetic boosting : Co-administer with CYP450 inhibitors to prolong half-life .
Basic Question: How do I ensure reproducibility in this compound experiments?
Answer:
- Protocol detail : Document equipment settings (e.g., centrifuge speed, incubation temperature).
- Reagent validation : Use certified reference materials and batch-test solvents.
- Data sharing : Publish step-by-step protocols on platforms like Protocols.io .
Advanced Question: How can I apply systems biology approaches to study this compound?
Answer:
- Network pharmacology : Map this compound-target interactions using STRING or KEGG databases.
- Machine learning : Train models to predict off-targets or ADMET properties.
- Validation : Confirm predictions via CRISPR screens or high-content imaging .
Basic Question: What guidelines govern this compound’s nomenclature in manuscripts?
Answer:
- IUPAC compliance : Use systematic names (e.g., "ent-kaurane diterpenoid") and avoid abbreviations.
- Consistency : Define terms like "this compound" upon first use and maintain usage throughout.
- Database alignment : Cross-reference CAS Registry Numbers and PubChem CID .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
